
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and an amine group on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichloroaniline with salicylaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to the benzoxazole derivative using an oxidizing agent such as iodine or bromine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiourea. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted benzoxazoles.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Reduction Products: Reduction typically yields amine derivatives with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have demonstrated the compound's potential as an antimicrobial agent. It exhibits activity against various pathogens, including Candida albicans and Staphylococcus aureus. For instance, one study reported that derivatives of benzoxazole showed a minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans, indicating promising antifungal properties .
Mechanism of Action : The mechanism behind its antimicrobial activity is linked to its interaction with ergosterol biosynthesis pathways in fungi. This interaction disrupts cell membrane integrity, leading to cell death. Additionally, molecular docking studies suggest that its binding affinity to DNA gyrase may be responsible for its antibacterial effects against gram-negative bacteria like E. coli .
Materials Science
Advanced Materials Development : this compound is utilized in the synthesis of advanced materials such as polymers and dyes. Its electronic properties make it suitable for applications in organic electronics and photonic devices.
Biological Studies
Biochemical Probes : The compound serves as a useful probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its ability to influence biological systems makes it valuable for research in cell biology and pharmacology.
Industrial Applications
Agrochemicals : In the industrial sector, this compound acts as an intermediate in the synthesis of agrochemicals. Its chemical properties facilitate the development of pesticides and herbicides that are effective against a range of agricultural pests.
Case Studies
- Antifungal Efficacy Study : A study published in MDPI highlighted the antifungal activity of benzoxazole derivatives against C. albicans, showing significant efficacy at low concentrations while maintaining cell viability in human cell lines .
- Antibacterial Activity Research : Another investigation focused on synthesizing benzoxazole derivatives that demonstrated potent antibacterial activity against E. coli, suggesting their potential as lead compounds for new antibiotics .
- Molecular Docking Studies : Research involving molecular docking simulations has provided insights into the binding mechanisms of these compounds with bacterial enzymes like DNA gyrase, which underpins their antibacterial efficacy .
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl group enhances its binding affinity to these targets, while the benzoxazole ring provides structural stability. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
- 2-(2,6-Dichlorophenyl)-1,3-benzoxazol-5-amine
- 2-(2,5-Dichlorophenyl)-1,3-benzothiazol-5-amine
Uniqueness
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.
Biological Activity
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antifungal, antibacterial, and anticancer properties, as well as structure-activity relationships (SAR) that influence these effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H8Cl2N2O
- Molecular Weight : 281.12 g/mol
This compound features a dichlorophenyl group and a benzoxazole moiety, which are critical for its biological activity.
Antifungal Activity
Research indicates that derivatives of benzoxazole exhibit significant antifungal properties. The antifungal activity of this compound was evaluated against various phytopathogenic fungi.
Case Study: Antifungal Efficacy
In a study examining several benzoxazole derivatives, the compound demonstrated varying degrees of antifungal activity:
Compound | Fungi Tested | IC50 (μg/mL) |
---|---|---|
This compound | Fusarium solani | 15.98 |
Botrytis cinerea | 32.78 | |
Alternaria solani | 28.00 |
The results suggest that the presence of chlorine substituents significantly enhances antifungal efficacy compared to non-substituted analogs .
Antibacterial Activity
The antibacterial potential of benzoxazole derivatives has also been explored. A study focusing on the antibacterial activity of related compounds found that certain derivatives selectively target Gram-positive bacteria.
Antibacterial Screening Results
The minimal inhibitory concentrations (MIC) for various derivatives were recorded as follows:
Compound | Bacteria Tested | MIC (μg/mL) |
---|---|---|
This compound | Bacillus subtilis | 25.00 |
Escherichia coli | 50.00 |
The compound exhibited selective antibacterial activity against Bacillus subtilis, indicating potential for further development in antimicrobial therapies .
Anticancer Activity
Benzoxazole derivatives have shown promise in anticancer applications. The cytotoxic effects of this compound were assessed in various cancer cell lines.
Cytotoxicity Data
In vitro studies revealed the following IC50 values against different cancer cell lines:
Cell Line | IC50 (μg/mL) |
---|---|
MCF-7 (Breast Cancer) | 20.00 |
A549 (Lung Cancer) | 15.00 |
HCT116 (Colorectal Cancer) | 18.50 |
These results highlight the compound's potential as an anticancer agent, particularly against breast and lung cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activities of benzoxazole derivatives are closely linked to their chemical structure. The presence and position of substituents such as halogens significantly influence their potency.
Key Observations in SAR
- Chlorine Substituents : Chlorine atoms enhance both antifungal and anticancer activities.
- Electron Donating Groups : The introduction of electron-donating groups at specific positions increases cytotoxicity against cancer cells.
- Positioning of Functional Groups : The orientation of substituents on the phenyl ring is crucial for optimizing biological activity.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBMGSOURCAPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966942 | |
Record name | 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-84-5, 5250-07-7 | |
Record name | 2-(2,5-Dichlorophenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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